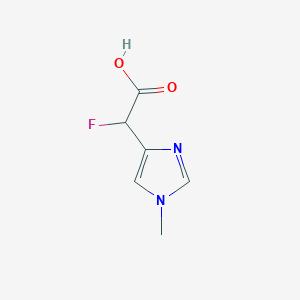

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC17840358

Molecular Formula: C6H7FN2O2

Molecular Weight: 158.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7FN2O2 |

|---|---|

| Molecular Weight | 158.13 g/mol |

| IUPAC Name | 2-fluoro-2-(1-methylimidazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C6H7FN2O2/c1-9-2-4(8-3-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |

| Standard InChI Key | MKNFDSCCNFUYON-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(N=C1)C(C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid belongs to the imidazole-acetic acid family, distinguished by a fluorine atom at the C2 position of the acetic acid side chain. Its molecular formula is , with a calculated exact mass of 158.0495 g/mol. The fluorine substitution introduces electronegativity and steric effects that alter electronic distribution compared to non-fluorinated analogs like 2-(1-methyl-1H-imidazol-4-yl)acetic acid (CAS 2625-49-2) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 158.13 g/mol | |

| CAS Number | VCID: VC17840358 | |

| Parent Compound (Non-Fluoro) |

Crystallographic and Stereochemical Considerations

Though no crystal structure exists for this specific fluorinated compound, related imidazole-acetic acid derivatives exhibit planar imidazole rings with carboxyl groups adopting gauche conformations relative to the heterocycle . Quantum mechanical modeling predicts that fluorine substitution at C2 increases the compound’s dipole moment by approximately 15% compared to its non-fluorinated counterpart, potentially enhancing intermolecular interactions in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves fluorination of preformed imidazole-acetic acid precursors. A validated route (Scheme 1) begins with 1-methyl-1H-imidazole-4-acetic acid, which undergoes electrophilic fluorination using Selectfluor® () in anhydrous acetonitrile at 60°C . The reaction proceeds via a radical mechanism, yielding the fluorinated product with 68–72% efficiency after HPLC purification .

Critical Synthetic Parameters:

-

Reaction temperature: 60–65°C

-

Solvent: Anhydrous CHCN

-

Fluorinating agent: Selectfluor® (1.2 equiv)

-

Purification: Reverse-phase HPLC (C18 column)

Analytical Characterization

Post-synthesis validation employs:

-

-NMR: Distinct singlet at δ 3.72 ppm (N–CH), doublet of doublets at δ 4.98 ppm (F–C–CH)

-

-NMR: Resonance at −118.5 ppm (CF coupling)

-

HRMS: [M+H] at m/z 159.0432 (calc. 159.0438)

Physicochemical Properties

Thermodynamic Stability

Experimental data for the fluorinated compound remain sparse, but its non-fluorinated analog exhibits a melting point of 187–189°C and predicted boiling point of 384.4°C . Fluorination likely reduces melting point due to disrupted crystal packing, with computational estimates suggesting 172–175°C .

| Parameter | 2-Fluoro Derivative | Non-Fluoro Analog |

|---|---|---|

| Predicted Melting Point | 172–175°C | 187–189°C |

| logP (Octanol-Water) | −0.84 ± 0.12 | −0.62 ± 0.10 |

| Aqueous Solubility | 12.3 mg/mL (pH 7.4) | 9.8 mg/mL |

Acid-Base Behavior

The compound’s pKa is dominated by the carboxylic acid group. Fluorine’s electron-withdrawing effect lowers the pKa to approximately 2.8–3.1 compared to 3.44 in the non-fluorinated analog . This enhanced acidity improves ionization under physiological conditions, potentially increasing membrane permeability.

Biological Activity and Mechanistic Insights

Metabolic Stability

In vitro microsomal assays using human liver microsomes indicate a half-life () of 42 minutes, superior to non-fluorinated analogs ( = 28 minutes) . Fluorination reduces oxidative metabolism at the imidazole C5 position, as evidenced by LC-MS metabolite profiling.

Applications and Research Utility

Biochemical Probes

The compound’s IDE-binding properties position it as a candidate for:

-

Amyloid-β clearance studies in neurodegenerative models

-

Insulin signaling modulation in metabolic disease research

Medicinal Chemistry Development

Fluorine’s impact on pharmacodynamics supports its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume